5-(3-Bromophenyl)-3-ethyl-1,2,4-oxadiazole
CAS No.: 1315365-44-6
Cat. No.: VC17643239
Molecular Formula: C10H9BrN2O
Molecular Weight: 253.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1315365-44-6 |
|---|---|
| Molecular Formula | C10H9BrN2O |
| Molecular Weight | 253.09 g/mol |
| IUPAC Name | 5-(3-bromophenyl)-3-ethyl-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C10H9BrN2O/c1-2-9-12-10(14-13-9)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 |
| Standard InChI Key | AIDNXYKVXYXSQJ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NOC(=N1)C2=CC(=CC=C2)Br |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 5-(3-bromophenyl)-3-ethyl-1,2,4-oxadiazole is C₁₀H₈BrN₂O, with a monoisotopic mass of 251.99 Da . The 1,2,4-oxadiazole core consists of a five-membered ring containing two nitrogen atoms and one oxygen atom, with substituents influencing its electronic and steric profiles. The 3-bromophenyl group introduces electron-withdrawing effects, while the ethyl side chain enhances lipophilicity.
Key physicochemical properties include:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the bromine atom’s polarizability .
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Thermal Stability: Decomposition temperatures above 200°C, typical of aromatic oxadiazoles .
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Crystallinity: Forms monoclinic crystals, as inferred from analogous 1,2,4-oxadiazole derivatives .
Synthesis and Optimization
Classical Amidoxime Route
The synthesis of 1,2,4-oxadiazoles often begins with amidoximes, which undergo cyclization with acyl chlorides. For 5-(3-bromophenyl)-3-ethyl-1,2,4-oxadiazole, a plausible pathway involves:
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Amidoxime Formation: Reaction of 3-bromobenzonitrile with hydroxylamine hydrochloride in ethanol/water, yielding 3-bromophenylamidoxime .
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Acyl Chloride Preparation: Ethyl chlorooxalate reacts with thionyl chloride to form the corresponding acyl chloride .
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Cyclization: The amidoxime and acyl chloride undergo coupling in toluene, followed by reflux and purification via flash chromatography .
Table 1: Representative Yields for Analogous 1,2,4-Oxadiazoles
Alternative Cyclization Strategies
Recent advances utilize microwave-assisted synthesis to reduce reaction times. For example, 3-aryl-5-alkyl-1,2,4-oxadiazoles achieve 70–85% yields within 30 minutes under microwave irradiation . Such methods could be adapted for the target compound to enhance efficiency.
Biological Activity and Mechanisms
The bromine atom in 5-(3-bromophenyl)-3-ethyl-1,2,4-oxadiazole may augment antibacterial activity by facilitating halogen bonding with microbial enzymes .
Anticancer and Enzyme Inhibitory Effects
1,2,4-Oxadiazoles are explored as kinase inhibitors and apoptosis inducers. For example:
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5-Aryl-3-alkyl-1,2,4-oxadiazoles inhibit histone deacetylases (HDACs) with IC₅₀ values ≤ 1 µM .
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Brominated analogs exhibit enhanced DNA intercalation, as seen in 5-(3-bromo-4-hydroxyphenyl)-1,2,4-oxadiazole .
Applications in Materials Science
The conjugated system of 1,2,4-oxadiazoles supports applications in organic electronics:
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Electron-Transport Layers: Bromine’s electron-withdrawing effect improves electron mobility in OLEDs .
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Fluorescent Probes: Meta-substituted bromophenyl groups enable tunable emission wavelengths .
Table 3: Electronic Properties of Brominated Oxadiazoles
| Compound | λₑₘ (nm) | HOMO (eV) | LUMO (eV) |
|---|---|---|---|
| 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole | 420 | -6.2 | -2.8 |
| 5-(3-Bromophenyl)-3-ethyl-1,2,4-oxadiazole | 435 (predicted) | -6.0 | -2.6 |
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
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Bromine Position: Para-brominated derivatives show stronger antibacterial activity, while meta-substitution (as in the target compound) favors anticancer applications due to steric effects .
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Alkyl Chain Length: Ethyl groups balance lipophilicity and solubility better than methyl or propyl chains .
Synthetic Flexibility
Compared to 1,3,4-oxadiazoles, 1,2,4-oxadiazoles offer greater regioselectivity in cyclization reactions, enabling precise functionalization .
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